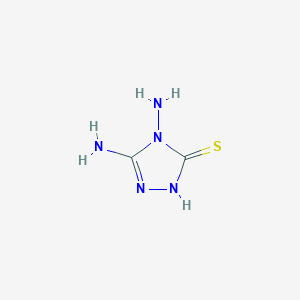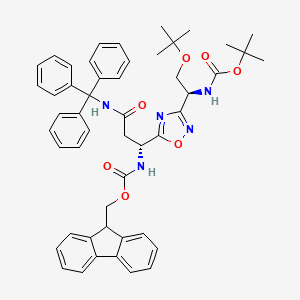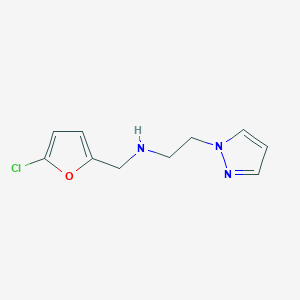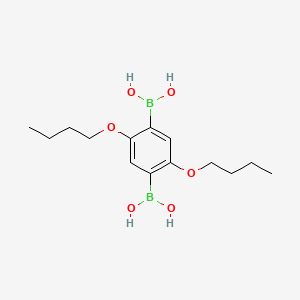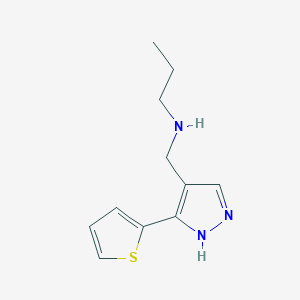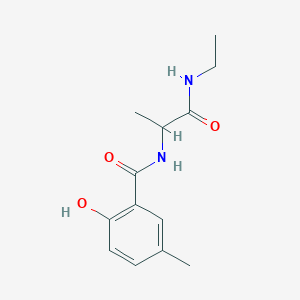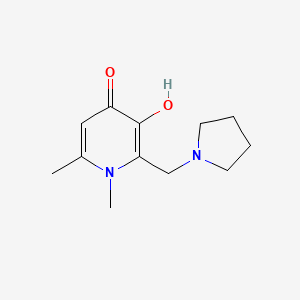
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidinyl Group: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Hydroxylation and Methylation: These steps can be carried out using specific reagents under controlled conditions to introduce the hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学的研究の応用
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing processes such as cell division or apoptosis.
類似化合物との比較
Similar Compounds
2-hydroxy-1,6-dimethylpyridin-4(1H)-one: Lacks the pyrrolidinyl group.
3-hydroxy-1,6-dimethyl-2-(methylamino)pyridin-4(1H)-one: Has a different substituent on the nitrogen atom.
Uniqueness
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(15)12(16)10(13(9)2)8-14-5-3-4-6-14/h7,16H,3-6,8H2,1-2H3 |
InChIキー |
HAKOJYUPLDIZTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(N1C)CN2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)


